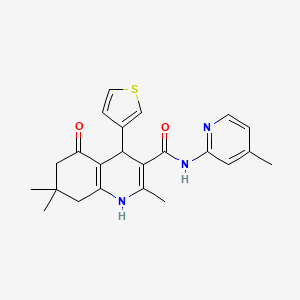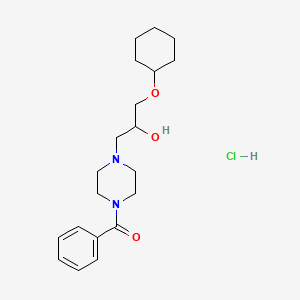![molecular formula C16H25NO7 B5202469 (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate, also known as MPOEEA oxalate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-(2-aminoethoxy)ethanol, which is commonly used as a solvent and surfactant. The synthesis method of MPOEEA oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid.
Aplicaciones Científicas De Investigación
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential use as a tool for studying the role of the cholinergic system in the brain.
Mecanismo De Acción
The mechanism of action of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is not fully understood, but it is believed to act by modulating the cholinergic system in the brain. Specifically, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This can lead to increased cholinergic activity, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can protect neurons from oxidative stress and apoptosis, and may have anti-inflammatory effects. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Additionally, it has been shown to have neuroprotective effects in vitro and in vivo, making it a potentially useful tool for studying the cholinergic system and for developing treatments for neurodegenerative diseases. However, one limitation of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are a number of future directions for research on (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate. One area of interest is in further elucidating its mechanism of action, which could lead to the development of more effective treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate, as well as its potential side effects. Finally, there is potential for the development of novel derivatives of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate that may have even greater neuroprotective effects.
Métodos De Síntesis
The synthesis of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid. The reaction takes place in a solvent such as acetonitrile or methanol and is typically carried out at room temperature. The resulting product is a white crystalline solid that is purified by recrystallization.
Propiedades
IUPAC Name |
2-methoxy-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15-7-9-16-2;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLIJFOYXXNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)
![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)



![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)